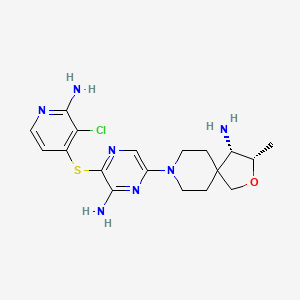
TNO155
Overview
Description
TNO155 is a highly potent, selective, and orally efficacious allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is encoded by the PTPN11 gene and is involved in cell growth and differentiation via the MAPK signaling pathway. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, melanoma, and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNO155 involves the optimization of the pyrazine class of allosteric SHP2 inhibitors. The chemical structure of this compound is (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-throughput screening and structure-based drug design to identify and optimize the chemical scaffolds. The final product is obtained through purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TNO155 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
TNO155 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: It is used to investigate the role of SHP2 in cell growth, differentiation, and survival.
Medicine: This compound is being evaluated in clinical trials for the treatment of various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, melanoma, and hepatocellular carcinoma
Mechanism of Action
TNO155 exerts its effects by inhibiting the activity of SHP2, a non-receptor protein tyrosine phosphatase involved in multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT pathways. By binding to the allosteric site of SHP2, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation in cancer cells . This mechanism of action makes this compound a promising therapeutic agent for targeting SHP2-driven cancers .
Comparison with Similar Compounds
Similar Compounds
RMC-4630: Another allosteric inhibitor of SHP2, currently in clinical trials for cancer treatment.
SHP099: A selective SHP2 inhibitor with a similar mechanism of action.
Uniqueness of TNO155
This compound is unique due to its high potency, selectivity, and oral efficacy. It has shown significant promise in overcoming resistance to other cancer therapies, such as ALK tyrosine kinase inhibitors, by targeting SHP2 and its associated signaling pathways .
Properties
IUPAC Name |
(3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZOKGUEJUNIO-IINYFYTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801765-04-7 | |
| Record name | TNO-155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801765047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batoprotafib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPJWORQEGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


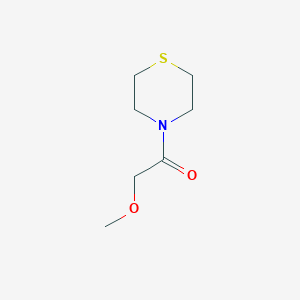
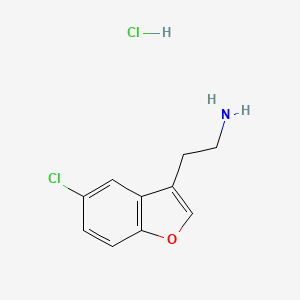
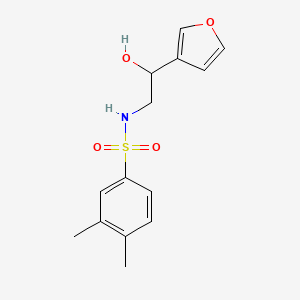
![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)
![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)
![4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2543507.png)
![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)
![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)
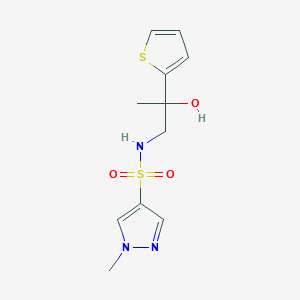
![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)
![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)
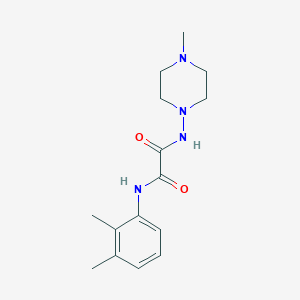
![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)
![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)
